Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate
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Overview
Description
Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate is an organic compound with the molecular formula C11H18O3. It is a derivative of ethyl acrylate, featuring a tetrahydropyran ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate can be synthesized through the esterification of 2-methyl-3-(oxan-4-yl)prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and high yield. The process includes purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: 2-methyl-3-(oxan-4-yl)prop-2-enoic acid.
Reduction: 2-methyl-3-(oxan-4-yl)propan-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The tetrahydropyran ring provides stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: A simpler ester with similar reactivity but lacks the tetrahydropyran ring.
Methyl 2-methyl-3-(oxan-4-yl)prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-methyl-3-(oxan-4-yl)prop-2-enoic acid: The acid form of the compound, which can be used as a precursor
Uniqueness
This compound is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
ethyl (E)-2-methyl-3-(oxan-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h8,10H,3-7H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYDOISWJBDTGM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CCOCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1CCOCC1)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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